molecular formula C26H19ClFN5O2 B11134212 7-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11134212
M. Wt: 487.9 g/mol
InChI Key: FWWJDKVZGPDCED-UHFFFAOYSA-N
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Description

The compound 7-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Introduction of functional groups: Chlorine and fluorine atoms are introduced via halogenation reactions, using reagents such as thionyl chloride or fluorinating agents.

    Final assembly: The final steps involve coupling reactions to attach the phenylmethyl groups, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Continuous flow chemistry: To enhance reaction efficiency and scalability.

    Catalyst optimization: Using more efficient or recyclable catalysts to reduce waste and improve reaction rates.

    Purification techniques: Employing advanced chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form stable complexes with these molecules can be exploited in drug design and development.

Medicine

Medically, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include:

    Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Pathways: Affecting cellular pathways by altering the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-chlorophenyl)methyl]-N-[(4-bromophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 7-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 7-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides unique electronic properties that can enhance its interaction with biological targets.

This detailed overview provides a comprehensive understanding of the compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C26H19ClFN5O2

Molecular Weight

487.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H19ClFN5O2/c27-21-6-2-1-5-17(21)15-33-23(29)19(25(34)30-14-16-8-10-18(28)11-9-16)13-20-24(33)31-22-7-3-4-12-32(22)26(20)35/h1-13,29H,14-15H2,(H,30,34)

InChI Key

FWWJDKVZGPDCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3)Cl

Origin of Product

United States

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